molecular formula C23H30FN3O4S B2601764 methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1116041-65-6

methyl 6-{[1,4'-bipiperidine]-1'-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate

Cat. No.: B2601764
CAS No.: 1116041-65-6
M. Wt: 463.57
InChI Key: JSTPBQSWNNTBNV-UHFFFAOYSA-N
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Description

Methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a bipiperidine moiety, a cyclopropyl group, and a benzothiazine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves multiple steps, including the formation of the bipiperidine and benzothiazine cores, followed by their coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-{[1,4’-bipiperidine]-1’-yl}-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-piperidin-1-ylpiperidin-1-yl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O4S/c1-31-23(28)22-15-27(17-5-6-17)20-14-19(18(24)13-21(20)32(22,29)30)26-11-7-16(8-12-26)25-9-3-2-4-10-25/h13-17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTPBQSWNNTBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCC(CC3)N4CCCCC4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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